molecular formula C17H10N4O4S2 B4295878 (5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B4295878
M. Wt: 398.4 g/mol
InChI Key: GWKKWKRFTOLTCW-PHUAOCSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a thiazole ring and a nitrophenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method involves the condensation of 4-nitrobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide and 2-bromoacetylthiazole under reflux conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Acid or base catalysts, transition metal catalysts

Major Products Formed

    Oxidation Products: Corresponding oxides of the compound

    Reduction Products: Amino derivatives of the compound

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the nitrophenyl group allows for interactions with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, thiazole ring, and nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-2-imino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O4S2/c18-16-20(17-19-7-8-26-17)15(22)14(27-16)9-12-5-6-13(25-12)10-1-3-11(4-2-10)21(23)24/h1-9,18H/b14-9-,18-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKKWKRFTOLTCW-PHUAOCSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.